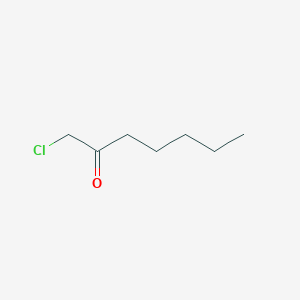

1-chloroheptan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-chloroheptan-2-one is an organic compound with the molecular formula C7H13ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the second carbon of a heptanone chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-chloroheptan-2-one can be synthesized through several methods. One common approach involves the chlorination of 2-heptanone. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-2-heptanone may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-chloroheptan-2-one undergoes various chemical reactions, including:

Substitution: The chlorine atom in 1-chloro-2-heptanone can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form 2-heptanone.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

Substitution: Aqueous sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed:

Reduction: 1-chloro-2-heptanol.

Substitution: 2-heptanone.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1-Chloroheptan-2-one serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Chiral Compounds : It can be utilized in the preparation of chiral building blocks, which are essential in the pharmaceutical industry for the development of enantiomerically pure drugs.

- Precursor for Other Chemicals : This compound can act as a precursor to synthesize various other compounds, including more complex ketones and alcohols.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for active pharmaceutical ingredients (APIs). Notable applications include:

- Antibiotics and Antiviral Agents : Research indicates that derivatives of this compound can lead to the development of novel antibiotics and antiviral agents by modifying its structure to enhance biological activity.

- Anti-inflammatory Drugs : Some studies have explored its role in synthesizing anti-inflammatory compounds, leveraging its reactivity to create new therapeutic agents.

Agrochemical Applications

In agrochemicals, this compound has been investigated for its potential use as:

- Pesticide Intermediates : The compound can be used as a building block for synthesizing pesticides, helping to enhance crop protection against pests.

- Herbicides : Researchers are exploring its application in developing herbicides that target specific weeds while minimizing environmental impact.

Case Study 1: Synthesis of Chiral Ketones

A study published in the Journal of Organic Chemistry demonstrated the use of this compound in synthesizing chiral ketones. The researchers reported high yields and enantiomeric excess when employing asymmetric synthesis techniques involving this compound as a starting material.

Case Study 2: Development of Antiviral Agents

In another study focusing on antiviral drug development, researchers modified this compound to create derivatives with enhanced activity against viral infections. The findings indicated that specific modifications led to compounds with significantly improved efficacy compared to existing antiviral drugs.

Case Study 3: Pesticide Development

A recent investigation into pesticide formulations highlighted the utility of this compound as an intermediate. The study showcased how altering its structure could yield effective herbicides with reduced toxicity profiles for non-target organisms.

Wirkmechanismus

The mechanism of action of 1-chloro-2-heptanone involves its interaction with specific molecular targets. For example, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of 1-chloro-2-heptanol . The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

2-Heptanone: A ketone with a similar structure but without the chlorine atom.

1-Chloro-2-methylheptane: A chlorinated alkane with a similar carbon chain length.

Eigenschaften

CAS-Nummer |

41055-92-9 |

|---|---|

Molekularformel |

C7H13ClO |

Molekulargewicht |

148.63 g/mol |

IUPAC-Name |

1-chloroheptan-2-one |

InChI |

InChI=1S/C7H13ClO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 |

InChI-Schlüssel |

SNVVZCPNLVAKLC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(=O)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.